molecular formula C17H24F3N3O3 B14884225 tert-Butyl (R)-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

tert-Butyl (R)-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

Cat. No.: B14884225
M. Wt: 375.4 g/mol
InChI Key: OJPYSERZQYZGPM-LLVKDONJSA-N
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Description

tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. This can be achieved through the reaction of di-tert-butyl dicarbonate with the corresponding amine under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid .

Industrial Production Methods

Industrial production of tert-butyl carbamates generally involves the use of flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .

Scientific Research Applications

tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate involves the cleavage of the tert-butyl group under acidic conditions, leading to the formation of a carbocation intermediate. This intermediate can then undergo further reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate is unique due to its specific structure, which includes a trifluorophenyl group. This structural feature can influence its reactivity and stability, making it suitable for specialized applications in organic synthesis and research .

Properties

Molecular Formula

C17H24F3N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-(2-aminoethylamino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate

InChI

InChI=1S/C17H24F3N3O3/c1-17(2,3)26-16(25)23-11(8-15(24)22-5-4-21)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,4-6,8,21H2,1-3H3,(H,22,24)(H,23,25)/t11-/m1/s1

InChI Key

OJPYSERZQYZGPM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)NCCN

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)NCCN

Origin of Product

United States

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